

# "Orion" Potential Therapeutic Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides an in-depth overview of the core therapeutic applications stemming from entities associated with the name "**Orion**," with a primary focus on the clinical-stage and marketed pharmaceutical products of **Orion** Corporation, a Finnish pharmaceutical company. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, experimental protocols of pivotal clinical trials, and quantitative data to support further research and development. The guide also briefly covers other entities bearing the "**Orion**" name in the therapeutic space.

# **Orion Corporation: Small Molecule Therapeutics**

**Orion** Corporation has a long history of developing innovative pharmaceuticals. Their current therapeutic focus includes oncology, neurology, and respiratory diseases. This section details the technical specifications of their key therapeutic assets.

# Darolutamide (Nubeqa®, ODM-201) - Oncology

Darolutamide is a second-generation, non-steroidal androgen receptor inhibitor (ARi) with a distinct chemical structure that limits its passage across the blood-brain barrier. It is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).

Darolutamide exhibits a multi-faceted inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell growth and survival.[1][2] Its mechanism involves:

## Foundational & Exploratory





- Competitive Inhibition: Darolutamide directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[2]
- Inhibition of Nuclear Translocation: It prevents the activated AR from moving from the cytoplasm into the cell nucleus.[1][3]
- Inhibition of DNA Binding: Darolutamide blocks the binding of the activated AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes.[3]
- Activity Against AR Mutants: Darolutamide has shown efficacy against certain AR mutants that can confer resistance to other anti-androgen therapies.[4]

The following diagram illustrates the signaling pathway of the androgen receptor and the points of inhibition by darolutamide.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Darolutamide

The following table summarizes the in vitro potency of darolutamide and its metabolites against the androgen receptor.



| Compoun<br>d               | Target          | Assay<br>Type                           | Cell<br>Line/Rece<br>ptor<br>Source | IC50 (nM) | Ki (nM) | Referenc<br>e |
|----------------------------|-----------------|-----------------------------------------|-------------------------------------|-----------|---------|---------------|
| Darolutami<br>de           | Wild-Type<br>AR | Luciferase<br>Reporter<br>Gene<br>Assay | AR-<br>HEK293<br>cells              | 26        | -       | [3]           |
| Darolutami<br>de           | Wild-Type<br>AR | Competitiv<br>e AR<br>Binding<br>Assay  | Not<br>Specified                    | -         | 11      | [5]           |
| (S,R)-<br>darolutami<br>de | Wild-Type<br>AR | Cell-based<br>Transactiv<br>ation Assay | -                                   | 70 ± 30   | -       | [4]           |
| (S,S)-<br>darolutami<br>de | Wild-Type<br>AR | Cell-based<br>Transactiv<br>ation Assay | -                                   | 120 ± 20  | -       | [4]           |
| Keto-<br>darolutami<br>de  | Wild-Type<br>AR | Cell-based<br>Transactiv<br>ation Assay | -                                   | 120 ± 30  | -       | [4]           |

#### ARAMIS Trial (NCT02200614)

- Objective: To evaluate the efficacy and safety of darolutamide in men with high-risk non-metastatic castration-resistant prostate cancer (nmCRPC).[6][7]
- Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[6][7]
- Patient Population: Approximately 1,500 patients with nmCRPC and a prostate-specific antigen doubling time (PSADT) of 10 months or less.[7][8]
- Intervention: Patients were randomized in a 2:1 ratio to receive either 600 mg of darolutamide orally twice daily or a matching placebo, in addition to continuing androgen



deprivation therapy (ADT).[7][8]

- Primary Endpoint: Metastasis-free survival (MFS).[6][7]
- Key Secondary Endpoints: Overall survival (OS), time to pain progression, time to first cytotoxic chemotherapy, and time to first symptomatic skeletal event (SSE).[8]

#### ARANOTE Trial (NCT04736199)

- Objective: To assess the efficacy and safety of darolutamide in combination with ADT in patients with metastatic hormone-sensitive prostate cancer (mHSPC).[9][10]
- Design: A randomized, double-blind, placebo-controlled Phase III study.[9][10]
- Patient Population: 669 patients with mHSPC.[9][11]
- Intervention: Patients were randomized 2:1 to receive 600 mg of darolutamide twice daily or a matching placebo, both in combination with ADT.[9][11]
- Primary Endpoint: Radiological progression-free survival (rPFS).[9][10]

The workflow for a typical Phase III clinical trial like ARAMIS or ARANOTE is depicted below.





Click to download full resolution via product page

Figure 2: Generalized Phase III Clinical Trial Workflow

# **Levosimendan (Simdax®) - Cardiovascular**

Levosimendan is a calcium sensitizer used for the short-term treatment of acutely decompensated severe chronic heart failure.

Levosimendan has a dual mechanism of action:

 Calcium Sensitization: It increases the sensitivity of cardiac troponin C to calcium, which enhances cardiac contractility without significantly increasing intracellular calcium concentration and myocardial oxygen demand.[12][13]



 Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[14]

This dual action improves cardiac function and hemodynamics in patients with acute heart failure.

The signaling pathway for Levosimendan is illustrated in the diagram below.



Click to download full resolution via product page

Figure 3: Mechanism of Action of Levosimendan

The following table presents the binding affinity of levosimendan to its target.

| Compound Target Complex Constan (mM)                                                                                | t (KD) Reference |
|---------------------------------------------------------------------------------------------------------------------|------------------|
| Levosimendan $ \begin{array}{c} \text{cNTnC(C35S/C84S)} \cdot \\ \text{Ca2+} \cdot \text{cTnI147-163} \end{array} $ | [15]             |
| Levosimendan cNTnC(C35S/C84S)· Ca2+·cTnl144-163 0.7                                                                 | [15]             |



#### **REVIVE II Trial**

- Objective: To evaluate the efficacy and safety of levosimendan in patients with acute decompensated heart failure.[16]
- Design: A randomized, double-blind, placebo-controlled trial.[16]
- Patient Population: 600 patients hospitalized for worsening heart failure with a left ventricular ejection fraction of ≤ 35% and dyspnea at rest despite intravenous diuretics.[17]
- Intervention: Patients were randomized to receive a 24-hour infusion of levosimendan (6-12 μg/kg bolus followed by 0.1-0.2 μg/kg/min infusion) or a matching placebo, in addition to standard care.[16][17]
- Primary Endpoint: A composite of clinical signs and symptoms of acute decompensated heart failure over 5 days.[17]

#### LION-HEART Trial (NCT01536132)

- Objective: To assess the efficacy and safety of intermittent intravenous administration of levosimendan in outpatients with advanced chronic heart failure.[18][19]
- Design: A multicenter, randomized, double-blind, placebo-controlled trial.[18][19]
- Patient Population: 69 outpatients with advanced chronic heart failure.[18][20]
- Intervention: Patients were randomized 2:1 to receive a 6-hour intravenous infusion of levosimendan (0.2 μg/kg/min without bolus) or placebo every 2 weeks for 12 weeks.[18][19]
- Primary Endpoint: Effect on serum concentrations of N-terminal pro-B-type natriuretic peptide (NT-proBNP).[19]

# ODM-208 (Opevesostat/MK-5684) - Oncology

ODM-208 is an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme, being developed for the treatment of hormone-dependent cancers like prostate cancer.



ODM-208 targets the first and rate-limiting step in steroid biosynthesis, the conversion of cholesterol to pregnenolone, which is catalyzed by the CYP11A1 enzyme.[21][22] By inhibiting CYP11A1, ODM-208 is designed to suppress the production of all steroid hormones and their precursors that can activate the androgen receptor signaling pathway.[23][24] This comprehensive inhibition of steroidogenesis is a novel approach to treating castration-resistant prostate cancer.

The steroidogenesis pathway and the point of inhibition by ODM-208 are shown below.



Click to download full resolution via product page

Figure 4: Mechanism of Action of ODM-208 (Opevesostat)



#### OMAHA1 Trial (NCT06136624)

- Objective: To evaluate ODM-208/MK-5684 in combination with hormone replacement therapy (HRT) in patients with later-line metastatic castration-resistant prostate cancer (mCRPC).[23][25]
- Design: A randomized, open-label Phase III trial.[23][26]
- Patient Population: Approximately 1,200 patients who have failed one prior new hormonal agent (NHA) and one or two prior taxane-based chemotherapies.[23][25]
- Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or an alternative NHA (abiraterone or enzalutamide).[23][26]
- Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS),
   stratified by AR ligand-binding domain (LBD) mutation status.[23][24]

#### OMAHA2a Trial (NCT06136650)

- Objective: To evaluate ODM-208/MK-5684 plus HRT in patients with front-line mCRPC.[23]
   [25]
- Design: A randomized, open-label Phase III trial.[23][26]
- Patient Population: An estimated 1,500 patients who have failed one prior NHA.[23][25]
- Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or a physician's choice of NHA.[23][25]
- Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS),
   stratified by AR LBD mutation status.[23][26]

# Other "Orion" Entities in the Therapeutic Landscape

It is important to distinguish **Orion** Corporation from other life science companies that share the "**Orion**" name.

## **Orion Therapeutics**



**Orion** Therapeutics is a biotechnology company focused on RNA therapeutics. Their proprietary GENESYS™ delivery platform utilizes bio-inspired lipopeptides to package and deliver RNA drug payloads. This platform is designed to be agnostic to the nucleic acid payload and aims to provide safe and targeted delivery to tissues that have been challenging to reach with other technologies.

# **Orion Biotechnology**

**Orion** Biotechnology is a company dedicated to the discovery and development of therapeutics targeting G Protein-Coupled Receptors (GPCRs). They are developing candidates against novel obesity targets and leveraging their proprietary PROcisionX<sup>™</sup> discovery platform to engineer analogs of natural ligands with optimized pharmacological properties.

### Conclusion

The "Orion" name is associated with significant innovation in the therapeutic landscape, with Orion Corporation being a major contributor through its development of small molecule drugs for oncology and cardiovascular diseases. The detailed mechanistic understanding and robust clinical evaluation of drugs like darolutamide and levosimendan, along with the promising pipeline including ODM-208, underscore the potential for continued advancements in patient care. The distinct technological platforms of Orion Therapeutics and Orion Biotechnology further highlight the diverse approaches being taken to address unmet medical needs under the "Orion" banner. This guide provides a foundational technical overview to aid researchers and drug development professionals in their understanding of these important therapeutic endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Further evidence for the cardiac troponin C mediated calcium sensitization by levosimendan: structure-response and binding analysis with analogs of levosimendan -PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Principal Investigator for ARAMIS Study Orion Initiate Phase III Trial of ODM-201 in Men with High-Risk Non-Metastatic Castration-Resistant Prostate Cancer | Professor Nikhil Vasdev [nvasdevurology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Darolutamide receives EU approval in third indication for patients with advanced prostate cancer [orionpharma.com]
- 10. Inside information: Phase III ARANOTE trial of darolutamide in combination with androgen deprivation therapy in men with metastatic hormone-sensitive prostate cancer meets primary endpoint [orionpharma.com]
- 11. U.S. FDA approves third indication of darolutamide for patients with advanced prostate cancer [orionpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C-Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. REVIVE II American College of Cardiology [acc.org]
- 17. login.medscape.com [login.medscape.com]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. Efficacy and safety of intermittent intravenous outpatient administration of levosimendan in patients with advanced heart failure: the LION-HEART multicentre randomised trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medscape.com [medscape.com]
- 21. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 22. aacrjournals.org [aacrjournals.org]
- 23. Orion and MSD Announce Initiation of Two Phase 3 Trials Evaluating ODM-208/MK5684
   in Certain Patients with Metastatic Castration-Resistant Prostate Cancer [orionpharma.com]
- 24. merck.com [merck.com]
- 25. Initiation of Phase 3 Trials for ODM-208/MK5684 in mCRPC Patients [synapse.patsnap.com]
- 26. Orion and MSD announce two Phase III trials to evaluate ODM-208/MK5684 in patients with metastatic castration-resistant prostate cancer [manufacturingchemist.com]
- To cite this document: BenchChem. ["Orion" Potential Therapeutic Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682460#orion-potential-therapeutic-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com